7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by substitutions at the 3-, 7-, and 8-positions of the purine-2,6-dione core.
Properties
IUPAC Name |
7-ethyl-8-hexylsulfanyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-21-14-15-11-10(18(14)5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKABAPUVHHXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Purine Core: : The purine ring system can be constructed using a modified version of the Hantzsch synthesis or Traube's synthesis .
Introduction of the Ethyl Group: : Ethylation can be achieved using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Introduction of the Hexylsulfanyl Group: : The hexylsulfanyl group can be introduced using hexyl mercaptan in the presence of a suitable catalyst.
Methylation: : The methylation step can be performed using methyl iodide or dimethyl sulfate under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate .
Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia or alkyl halides .
Common Reagents and Conditions
Oxidation: : Chromium(VI) oxide, potassium permanganate, acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: : Ammonia, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: : Various oxidized derivatives depending on the specific conditions.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and related analogs:
<sup>a</sup> LogP values calculated using XLogP3 or similar methods.
<sup>b</sup> Molecular weight inferred from analogs with similar substituents.
Key Differences and Trends
Substituent Chain Length :
- The 8-hexylsulfanyl group in the target compound increases lipophilicity (LogP ~4.2) compared to shorter-chain analogs like the 8-propylsulfanyl derivative (LogP 3.4) . Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility.
- The 7-pentyl analog (LogP 5.1) demonstrates even higher hydrophobicity, suggesting a trade-off between bioavailability and target engagement .
Biological Activity: Analogs with 8-sulfanyl groups (e.g., 8-propylsulfanyl) show adenosine A2A receptor binding, critical for anti-inflammatory effects . The target compound’s hexylsulfanyl group may improve receptor affinity due to increased van der Waals interactions. Brominated derivatives (e.g., CP-8) serve as intermediates for synthesizing 8-aminated or 8-arylthio analogs, enabling diversification for structure-activity relationship (SAR) studies .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to and , where alkylation or thiol-disulfide exchange reactions introduce substituents .
- Allyl-substituted analogs (e.g., 7-allyl-8-ethylthio) are prone to further functionalization via click chemistry or cross-coupling, unlike the stable hexylsulfanyl group .
Spectroscopic Data :
- While NMR data for the target compound are unavailable, analogs like 7-hexyl-3-methyl-8-propylsulfanylpurine-2,6-dione show characteristic shifts:
Biological Activity
7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a compound belonging to the purine derivative class. Its potential biological activities have garnered interest in pharmacological research, particularly due to its structural features that may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is . The compound features a purine core structure with ethyl and hexylsulfanyl substituents that may enhance its lipophilicity and receptor binding capabilities.
Pharmacological Activity
Research has indicated that purine derivatives exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific activity of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been evaluated in various studies:
In Vitro Studies
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in nucleotide metabolism, which could impact cellular proliferation and survival.
- Cell Viability : In cell line assays, varying concentrations of the compound demonstrated effects on cell viability, indicating potential cytotoxic properties that warrant further investigation.
Case Studies
A notable study conducted by Veretenina et al. (2021) examined the acute toxicity of several purine derivatives, including 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The study assessed the compounds' effects on laboratory animals and calculated the lethal dose (LD50) values to categorize their toxicity levels:
| Compound | LD50 (mg/kg) | Toxicity Class |
|---|---|---|
| 7-Ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | 900 (range: 850 - 950) | Class IV (low toxicity) |
| Other derivatives | Varies (536 - 1403) | Class IV (low toxicity) |
The results indicated that this compound falls into the low-toxicity category, suggesting a favorable safety profile for further pharmacological exploration .
The mechanisms underlying the biological activity of 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione are likely multifaceted:
- Receptor Interaction : The presence of sulfur in the hexylsulfanyl group may facilitate interactions with specific receptors or enzymes through hydrophobic interactions or hydrogen bonding.
- Metabolic Pathways : The compound's structure suggests it may be involved in metabolic pathways related to nucleic acid synthesis or degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
